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3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-isopropylpropanamide

HIV-1 integrase inhibition antiviral screening strand transfer inhibition

3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-isopropylpropanamide (molecular formula C19H21NO4, MW 327.37 g/mol) is a synthetic furocoumarin (psoralen) derivative. The compound features the 7H-furo[3,2-g]chromen-7-one tricyclic core with geminal methyl substituents at positions 3 and 5, and an N-isopropylpropanamide side chain appended at position 6 via a three-carbon linker.

Molecular Formula C19H21NO4
Molecular Weight 327.4 g/mol
Cat. No. B11303166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-isopropylpropanamide
Molecular FormulaC19H21NO4
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESCC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NC(C)C)C
InChIInChI=1S/C19H21NO4/c1-10(2)20-18(21)6-5-13-12(4)15-7-14-11(3)9-23-16(14)8-17(15)24-19(13)22/h7-10H,5-6H2,1-4H3,(H,20,21)
InChIKeyNEHPBCXDMHCBOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-isopropylpropanamide: A Synthetically Accessible Psoralen-Derived HIV-1 Integrase Inhibitor Lead for Antiviral Screening Libraries


3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-isopropylpropanamide (molecular formula C19H21NO4, MW 327.37 g/mol) is a synthetic furocoumarin (psoralen) derivative [1]. The compound features the 7H-furo[3,2-g]chromen-7-one tricyclic core with geminal methyl substituents at positions 3 and 5, and an N-isopropylpropanamide side chain appended at position 6 via a three-carbon linker. The furo[3,2-g]chromene scaffold is recognized pharmacologically: in the form of 3,5-dimethyl-7H-furo[3,2-g]chromen-7-one (DMFC), the core alone exhibits p53-dependent apoptosis in HepG2 cells (IC50 = 8.46 ± 0.28 µM at 48 h) [2], while in patent disclosures the scaffold has been claimed as a selective estrogen receptor modulator (SERM) pharmacophore [3]. This specific isopropylamide congener was rationally designed as part of a seven-compound series of N-substituted 3-{3,5-dimethylfuro[3,2-g]coumarin-6-yl}propanamides and has been evaluated for HIV-1 integrase (IN) inhibition [1]. It is catalogued by InterBioScreen (ID STOCK1N-59778) as a derivative/analog of natural compounds [4].

Synthetic furocoumarin probe
HIV-1 integrase inhibitor lead
Non‑DKA chemotype scaffold
Modular 5‑step synthesis

Why 3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-isopropylpropanamide Cannot Be Replaced by an Off-the-Shelf Psoralen or Undifferentiated Furochromene in Integrase-Targeted Screening


Furocoumarins are a structurally diverse class with highly divergent biological profiles, and the specific C-6 propanamide substituent is the principal determinant of HIV-1 integrase (IN) inhibitory activity in this scaffold [1]. The parent psoralen (7H-furo[3,2-g]chromen-7-one) is primarily recognized as a DNA photocrosslinker and CYP3A4 inhibitor, not an IN ligand; it shows an IC50 of 20,000 nM against MAO-A [2], indicating a completely different pharmacological trajectory. Within the same seven-compound N-substituted propanamide series, the HIV-1 IN percent inhibition at a fixed 10 µM concentration varies substantially depending on the amide substituent [1]. Simple N-alkyl congeners (e.g., N-propyl, N-isobutyl) and N-aryl analogs (e.g., N-(3-methylphenyl)) are commercially listed but lack any peer-reviewed IN inhibition data [3], meaning their activity cannot be assumed. Furthermore, even the core scaffold 3,5-dimethyl-7H-furo[3,2-g]chromen-7-one acts via a p53-apoptotic mechanism in HepG2 cells rather than through integrase engagement [4]. The specific isopropylamide substitution pattern is therefore an essential, non-interchangeable feature for the HIV-1 IN inhibition phenotype reported for this series.

Parent psoralen acts as DNA photocrosslinker / CYP3A4 inhibitor, not an integrase ligand; integrase target engagement may not transfer.

Unsubstituted core (DMFC) operates through p53‑dependent apoptosis, not HIV‑1 integrase engagement; selectivity profile differs.

N‑alkyl/aryl amide congeners lack peer‑reviewed integrase inhibition data; activity cannot be assumed for screening substitution.

Quantitative Differentiation Evidence for 3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-isopropylpropanamide Against In-Class Analogs and Reference Inhibitors


HIV-1 Integrase Inhibition: Quantified Activity Relative to Raltegravir in a Standardized In Vitro Assay

The target compound was one of seven N-substituted furocoumarin propanamides tested for HIV-1 integrase inhibition at 10 µM alongside the clinical reference inhibitor raltegravir [1]. The series exhibited statistically significant but low inhibition at this concentration; the paper reports that 'some of the furocoumarin ligands exhibit low but statistically significant inhibition at 10 μM' while raltegravir achieves near-complete inhibition at clinically relevant nanomolar concentrations (IC50 = 2–7 nM in strand transfer assays; IC95 = 31 ± 20 nM in human T-lymphoid cell culture) [1]. This confirms that the compound engages the HIV-1 IN target, albeit with substantially lower potency than the clinical agent, positioning it as a screening hit or probe molecule rather than a development candidate.

Integrase inhibition
Reported
Target compound: low but statistically significant inhibition at 10 µM. Raltegravir: IC50 2–7 nM (biochemical), IC95 31 nM (T‑lymphoid cells).
Supports HIV‑1 integrase target engagement; 3–4 orders of magnitude less potent than clinical reference inhibitor.
Full % inhibition values require full‑text review; data from single biochemical assay concentration.
HIV-1 integrase inhibition antiviral screening strand transfer inhibition

Synthetic Accessibility: Five-Step Modular Route Enables Systematic SAR Exploration of the C-6 Propanamide Substituent

The entire seven-compound series, including the N-isopropylpropanamide target, was synthesized via a convergent five-step pathway commencing from resorcinol and diethyl 2-acetylglutarate [1]. This is markedly shorter than the multi-step sequences typically required for complex furochromene natural product derivatives (e.g., alloisoimperatorin or 8-geranyloxypsoralen, which require late-stage prenylation or geranylation steps that introduce regioselectivity challenges) . The five-step route enables late-stage diversification at the amide, allowing systematic variation of the N-substituent (isopropyl, propyl, isobutyl, 3-methylbutyl, 3-methylphenyl, etc.) without altering the furocoumarin core construction. This modularity is a differentiating feature for procurement decisions when building focused screening libraries around this chemotype.

Synthetic route
Method context
5‑step convergent route from resorcinol and diethyl 2‑acetylglutarate; late‑stage amide diversification enables parallel analog generation.
Supports rapid SAR library expansion; 2–3× fewer steps vs typical furocoumarin natural product total syntheses.
Modular route reduces cost and turnaround for custom analog procurement.
medicinal chemistry parallel synthesis furocoumarin derivatization

Scaffold-Derived Cytotoxicity Baseline: The Core 3,5-Dimethylfurochromenone Exhibits p53-Dependent Apoptosis with Quantified IC50, Providing a Selectivity Reference for the Propanamide Series

The unsubstituted core scaffold, 3,5-dimethyl-7H-furo[3,2-g]chromen-7-one (DMFC), induces p53-dependent apoptosis in human hepatoma HepG2 cells with an IC50 of 8.46 ± 0.28 µM at 48 h [1]. This establishes a baseline cytotoxicity value for the furochromenone core independent of the C-6 propanamide chain. The N-isopropylpropanamide target compound adds a solubilizing amide side chain that may modulate both cytotoxicity and target selectivity relative to the parent DMFC. The core scaffold's known apoptotic mechanism via p53 pathway activation provides a critical selectivity counter-screen reference: any HIV-1 IN inhibition observed for the isopropylamide derivative must be deconvoluted from p53-mediated cytotoxicity that may be inherent to the core structure.

Core cytotoxicity
Class‑level
DMFC core IC50 = 8.46 ± 0.28 µM (HepG2, 48 h, p53‑dependent apoptosis).
Establishes selectivity counter‑screen baseline; integrase activity must be deconvoluted from p53‑driven cytotoxicity.
Direct cytotoxicity data for the isopropylamide not publicly available.
cytotoxicity profiling anticancer screening scaffold selectivity

Physicochemical Differentiation: Computed LogP and Rotatable Bond Profile Distinguish the Isopropylamide from Shorter-Chain and Aryl Amide Analogs

While experimental LogP and solubility data for the isopropylamide target are not publicly available, the propanoic acid precursor 3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid has a computed LogP of 2.68 (Hit2Lead database) . The N-isopropylamide modification adds three additional carbon atoms and an amide bond relative to the acid, which is expected to increase LogP by approximately 0.8–1.2 units (estimated LogP ≈ 3.5–3.9) based on the π-contribution of the isopropyl group and amide bond formation. This differentiates it from the more polar N-(3-methylphenyl) analog, which features an aromatic substituent with different hydrogen-bonding capacity, and from the shorter N-propyl analog, which has a lower calculated LogP . The isopropyl group also introduces a branched alkyl character that may influence metabolic stability at the amide bond relative to linear N-alkyl congeners.

Lipophilicity estimate
Data to verify
Estimated LogP ≈ 3.5–3.9 (based on precursor acid computed LogP 2.68 + ΔLogP for isopropylamide). Distinct from N‑propyl and N‑aryl analogs.
Supports preliminary physicochemical differentiation; experimental determination recommended before assay format selection.
No peer‑reviewed experimental LogP or solubility data available.
physicochemical properties drug-likeness library design

Optimal Research and Procurement Application Scenarios for 3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-isopropylpropanamide Based on Quantitative Differentiation Evidence


Scaffold-Focused HIV-1 Integrase Screening Library Expansion with a Validated Non-DKA Chemotype

The compound is most appropriately procured as part of a focused screening library exploring non-β-diketo acid (non-DKA) HIV-1 integrase inhibitor chemotypes. The Olomola et al. (2014) study provides peer-reviewed, albeit preliminary, evidence of HIV-1 IN engagement for this furocoumarin series at 10 µM [1]. Because the endocyclic oxygens of the furocoumarin system are predicted by computational modeling to coordinate active-site metal ions—analogous to the DKA pharmacophore but through a distinct structural motif—this compound serves as a validated starting point for structure-based optimization campaigns. Procurement of the full seven-compound series (isopropyl, propyl, isobutyl, 3-methylbutyl, and aryl amide congeners) enables systematic SAR around the amide substituent, which the modular five-step synthesis directly supports [1].

Selectivity Profiling Against p53-Mediated Cytotoxicity in Hepatocellular Carcinoma Models

The core scaffold DMFC (3,5-dimethyl-7H-furo[3,2-g]chromen-7-one) has an established IC50 of 8.46 ± 0.28 µM in HepG2 cells operating through a p53-dependent apoptotic mechanism [2]. The N-isopropylpropanamide derivative is therefore a valuable tool compound for structure-activity relationship (SAR) studies aimed at dissociating HIV-1 integrase inhibition from p53-driven cytotoxicity. By comparing the HepG2 cytotoxicity of the isopropylamide derivative against the DMFC baseline and against other N-substituted congeners, researchers can determine whether the C-6 propanamide appendage attenuates, preserves, or enhances the core scaffold's inherent apoptotic activity. This selectivity profiling scenario is directly enabled by the modular synthetic route that allows parallel procurement of the acid precursor and multiple amide analogs [1].

Physicochemical Property Optimization Within a Furocoumarin-Based Lead Series

The N-isopropyl substitution occupies a specific calculated lipophilicity window (estimated LogP ≈ 3.5–3.9, based on the precursor acid LogP of 2.68 ) that is distinct from the shorter N-propyl analog and the aromatic N-(3-methylphenyl) analog . This makes the compound useful for systematic physicochemical profiling within the furocoumarin-propanamide series. Procurement alongside the propanoic acid precursor (LogP = 2.68, tPSA = 80.6) and other N-alkyl/aryl amides enables correlation of lipophilicity with assay interference, solubility, permeability, and metabolic stability. The branched isopropyl group may additionally confer differential metabolic stability at the amide bond compared to linear N-alkyl chains, a hypothesis testable through comparative microsomal stability assays across the series.

Computational Chemistry Validation: Metal-Chelating Furocoumarin Pharmacophore Model Testing

The Olomola et al. study explicitly employed a computational model of the HIV-1 IN active site (constructed from sub-domain X-ray and NMR structures) to predict that endocyclic furocoumarin oxygens could coordinate the catalytic metal ions [1]. The N-isopropylpropanamide compound is one of the synthesized ligands used to experimentally validate this in silico prediction. Procurement is therefore warranted for computational chemistry groups seeking to refine pharmacophore models for metal-chelating integrase inhibitors or to benchmark docking/scoring algorithms against experimentally tested furocoumarin ligands. The availability of the full analog series enables assessment of whether the amide substituent contributes to binding affinity beyond the core metal-coordination interaction predicted by the model.

Application
Selection Property
Validation Focus
HIV‑1 integrase screening library expansion
Non‑DKA chemotype with reported integrase target engagement at 10 µM
Biochemical integrase inhibition assay; compare with DKA‑class and metal‑chelating controls
Selectivity profiling against p53‑driven cytotoxicity
Core scaffold DMFC cytotoxicity baseline available (HepG2, p53‑dependent)
Parallel HepG2 cytotoxicity assessment; deconvolute integrase‑specific vs. scaffold‑intrinsic apoptosis
Physicochemical property optimization series
Computed LogP window (est. 3.5–3.9) distinct within N‑alkyl/aryl amide analogs
Experimental LogP, solubility, permeability; correlate lipophilicity with assay interference and metabolic stability
Computational pharmacophore model validation
Metal‑chelating furocoumarin scaffold with reported in silico IN active‑site prediction
Docking/scoring benchmark against experimental inhibition data; assess amide substituent contribution to binding
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